1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N'-methyl-
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Overview
Description
1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-methyl- is a complex organic compound with a molecular formula of C16H21N5O5S and a molecular weight of 395.4 g/mol . This compound is characterized by its unique structure, which includes a benzenediamine core substituted with nitro groups and a dimethylaminomethyl-furanyl moiety.
Preparation Methods
The synthesis of 1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-methyl- involves multiple steps. The general synthetic route includes:
Formation of the benzenediamine core: This is typically achieved through nitration of benzene followed by reduction to form the diamine.
Introduction of the nitro groups: This step involves nitration reactions under controlled conditions to introduce nitro groups at specific positions on the benzene ring.
Attachment of the dimethylaminomethyl-furanyl moiety: This involves a series of substitution reactions where the furanyl group is introduced, followed by the attachment of the dimethylaminomethyl group.
Thioether formation: The final step involves the formation of the thioether linkage, connecting the furanyl moiety to the benzenediamine core.
Chemical Reactions Analysis
1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro groups.
Thioether cleavage: The thioether linkage can be cleaved under specific conditions, leading to the formation of separate benzenediamine and furanyl derivatives.
Scientific Research Applications
1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-methyl- involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The dimethylaminomethyl-furanyl moiety can also interact with specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N’-methyl- can be compared with other similar compounds, such as:
1,3-Benzenediamine, 2-methyl-: This compound has a similar benzenediamine core but lacks the nitro groups and the furanyl moiety.
1,3-Benzenediamine, 5-nitro-: This compound has a nitro group at a different position and lacks the additional substituents.
1,4-Benzenediamine, N,N-dimethyl-: This compound has a different substitution pattern on the benzene ring and lacks the nitro groups.
Properties
CAS No. |
142744-18-1 |
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Molecular Formula |
C17H23N5O5S |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-4,6-dinitrobenzene-1,3-diamine |
InChI |
InChI=1S/C17H23N5O5S/c1-18-14-8-15(17(22(25)26)9-16(14)21(23)24)19-6-7-28-11-13-5-4-12(27-13)10-20(2)3/h4-5,8-9,18-19H,6-7,10-11H2,1-3H3 |
InChI Key |
GUSIEDDJDIMRDC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCSCC2=CC=C(O2)CN(C)C |
Origin of Product |
United States |
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